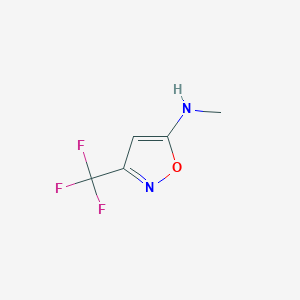
3-Trifluoromethyl-5-methylaminoisoxazole
Cat. No. B026999
Key on ui cas rn:
110235-19-3
M. Wt: 166.1 g/mol
InChI Key: JFCZUHSXUWJAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04797492
Procedure details


Sodium metal (0.28 g, 12.3 mmole) was dissolved in dry methanol (12.3 ml) and to this solution was added 3-trifluoromethyl-5-acetylaminoisoxazole (2.38 g, 12.26 mmole). After stirring at room temperature for 15 minutes, the mixture was concentrated in vacuo and dry benzene (12.3 ml) was added to the residue. The mixture was concentrated in vacuo and dry benzene (18.4 ml) and dimethyl sulfate (1.55 g, 12.3 mmole) were added to the residue, followed by refluxing for 2 hours. After cooling, the precipitated crystals were filtered off. The filtrate was washed with a 8% solution of sodium bicarbonate and concentrated in vacuo. A 5% solution of sodium hydroxide (11.8 g) was added to the residue and the mixture was sitrred at room temperature for 2 hours. It was extracted with methylene chloride and the methylene chloride layer was dried with anhydrous sodium sulfate. The extract was concentrated in vacuo and the resulting residue was recrystallized from cyclohexane to give the title compound as colorless columns. Yield: 1.41 g (65.4%). m.p. 48.5°-50.0° C.





Name
Identifiers


|
REACTION_CXSMILES
|
[Na].[F:2][C:3]([F:14])([F:13])[C:4]1[CH:8]=[C:7]([NH:9][C:10](=O)C)[O:6][N:5]=1.C1C=CC=CC=1.S(OC)(OC)(=O)=O>CO>[F:14][C:3]([F:2])([F:13])[C:4]1[CH:8]=[C:7]([NH:9][CH3:10])[O:6][N:5]=1 |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
2.38 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=NOC(=C1)NC(C)=O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
18.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.55 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated in vacuo and dry benzene (12.3 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with a 8% solution of sodium bicarbonate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 5% solution of sodium hydroxide (11.8 g) was added to the residue
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was sitrred at room temperature for 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It was extracted with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the methylene chloride layer was dried with anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The extract was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was recrystallized from cyclohexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
